molecular formula C42H86 B14259939 15-Methylhentetracontane CAS No. 185037-98-3

15-Methylhentetracontane

Cat. No.: B14259939
CAS No.: 185037-98-3
M. Wt: 591.1 g/mol
InChI Key: ZSPSASVLIIVKBU-UHFFFAOYSA-N
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Description

15-Methylhentetracontane is a long-chain hydrocarbon with the molecular formula C42H86 It is a member of the alkane family, characterized by its saturated carbon chain with a single methyl group attached to the 15th carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylhentetracontane typically involves the alkylation of hentetracontane . This process can be achieved through the Friedel-Crafts alkylation method, where hentetracontane reacts with a methylating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective methylation at the desired position.

Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and fractional distillation of petroleum products. These processes allow for the isolation and purification of long-chain hydrocarbons, including this compound, from complex mixtures.

Chemical Reactions Analysis

Types of Reactions: 15-Methylhentetracontane primarily undergoes substitution reactions due to its saturated nature. Common reactions include:

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form halogenated derivatives.

    Oxidation: Though alkanes are generally resistant to oxidation, under extreme conditions, they can be oxidized to form alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of UV light.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products:

    Halogenated alkanes: Products of halogenation.

    Alcohols, aldehydes, and carboxylic acids: Products of oxidation under specific conditions.

Scientific Research Applications

15-Methylhentetracontane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.

    Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

    Industry: Utilized in the production of lubricants and as a component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 15-Methylhentetracontane is primarily related to its hydrophobic interactions . In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its long carbon chain allows it to embed within lipid bilayers, potentially influencing membrane-associated processes.

Comparison with Similar Compounds

    Hentetracontane (C41H84): A straight-chain alkane without the methyl substitution.

    Hexadecane (C16H34): A shorter-chain alkane with similar hydrophobic properties.

Uniqueness: 15-Methylhentetracontane is unique due to its specific methyl substitution, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain counterparts. This structural variation can also affect its interactions in biological and industrial applications.

Properties

CAS No.

185037-98-3

Molecular Formula

C42H86

Molecular Weight

591.1 g/mol

IUPAC Name

15-methylhentetracontane

InChI

InChI=1S/C42H86/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-42(3)40-38-36-34-32-30-17-15-13-11-9-7-5-2/h42H,4-41H2,1-3H3

InChI Key

ZSPSASVLIIVKBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC

Origin of Product

United States

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